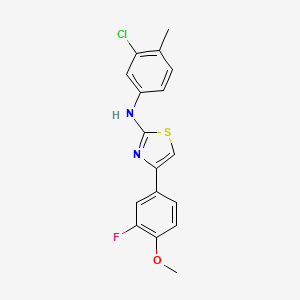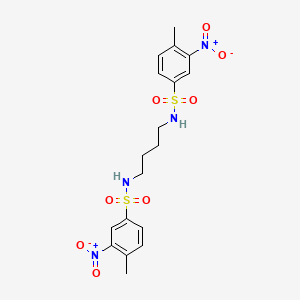![molecular formula C18H16NO2P B11536957 4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide](/img/structure/B11536957.png)
4-[(Diphenylphosphoryl)methyl]pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate is a chemical compound that features a pyridiniumolate core substituted with a diphenylphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate typically involves the reaction of pyridine derivatives with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
While specific industrial production methods for 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product at industrial scales.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are tailored to the specific type of reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate typically yields diphenylphosphine oxide derivatives, while reduction can produce diphenylphosphine compounds .
Wissenschaftliche Forschungsanwendungen
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biological molecules, influencing their activity and function. The compound can also participate in redox reactions, altering the oxidative state of its targets and affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Similar in structure but contains an azide group instead of a pyridiniumolate moiety.
Diphenylphosphoryl chloride: A precursor in the synthesis of 4-[(diphenylphosphoryl)methyl]-1-pyridiniumolate, used in various organic reactions.
Phosphorylated N-phenyl-1,2,4-triazole-3-thione: Another phosphorus-containing compound with different biological and chemical properties.
Uniqueness
4-[(Diphenylphosphoryl)methyl]-1-pyridiniumolate is unique due to its combination of a pyridiniumolate core and a diphenylphosphoryl group. This structure imparts specific reactivity and stability, making it valuable in diverse research applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C18H16NO2P |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
4-(diphenylphosphorylmethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C18H16NO2P/c20-19-13-11-16(12-14-19)15-22(21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2 |
InChI-Schlüssel |
BZDWFAMYTCYOIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CC=[N+](C=C2)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11536875.png)
![(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11536886.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11536890.png)


![N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B11536897.png)
![4-Bromo-N-(4-ethoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11536904.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-[(phenylformamido)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11536914.png)
![4-(decyloxy)-N'-[(2E)-heptan-2-ylidene]benzohydrazide](/img/structure/B11536916.png)
![N-(3,4-dimethylphenyl)-6-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11536920.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B11536927.png)
![N-[3,5-bis(3-methylphenoxy)phenyl]-4-bromobenzamide](/img/structure/B11536939.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11536947.png)
